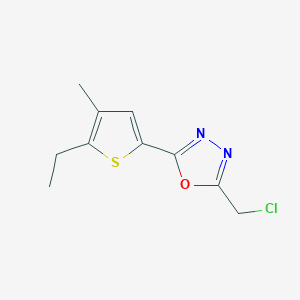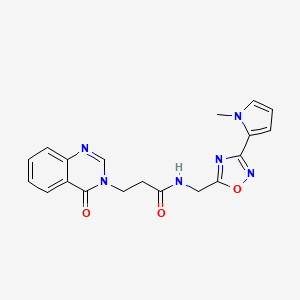
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide" is a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. Starting materials might include 1-methyl-1H-pyrrole and 4-oxoquinazoline. Key steps likely involve the formation of the oxadiazole ring and the final coupling of the quinazoline and oxadiazole moieties. Reaction conditions may include the use of catalysts, controlled temperatures, and specific solvents to drive the reactions to completion.
Industrial Production Methods
For industrial production, the process is scaled up to optimize yield and efficiency. This includes optimizing reaction times, temperatures, and the purity of reagents. Batch reactors or continuous flow reactors might be used to ensure consistent production. Quality control measures are essential to maintain the integrity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation under specific conditions to form different derivatives.
Reduction: Conversely, reduction reactions can modify the functional groups present.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Solvents such as dichloromethane or ethanol could be employed, depending on the reaction requirements.
Major Products Formed
The primary products formed from these reactions depend on the reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction might lead to amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Application in the creation of new materials with specific properties, like polymers or catalysts.
Mecanismo De Acción
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known for its ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involved might include signal transduction pathways crucial for cellular function.
Comparación Con Compuestos Similares
Similar compounds include other oxadiazole derivatives and quinazoline-based molecules. This compound is unique due to the specific combination of the oxadiazole and quinazoline structures, which could confer unique biochemical properties.
List of Similar Compounds
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
Hope you find this in-depth exploration of "N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide" informative! If there's any other avenue you'd like to explore, let me know.
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-24-9-4-7-15(24)18-22-17(28-23-18)11-20-16(26)8-10-25-12-21-14-6-3-2-5-13(14)19(25)27/h2-7,9,12H,8,10-11H2,1H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHKXDBCNVVKAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2409957.png)
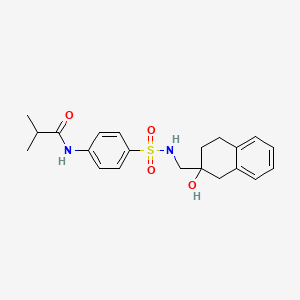

![2-(3-methyl-2,6-dioxo-8-{[4-(propan-2-yl)phenyl]amino}-2,3,6,7-tetrahydro-1H-purin-7-yl)acetic acid](/img/structure/B2409961.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)
![N-(4-acetylphenyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2409964.png)
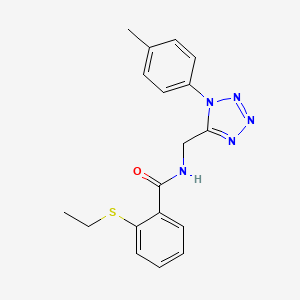
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2409967.png)
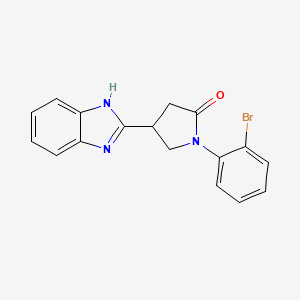
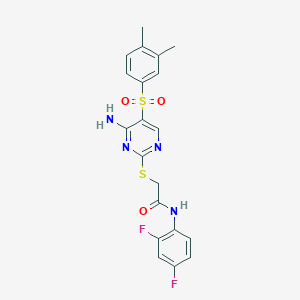
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide](/img/structure/B2409972.png)
![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2409975.png)
